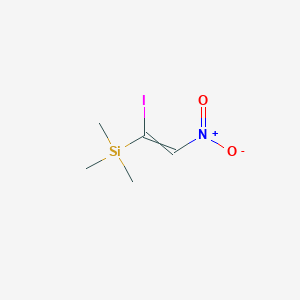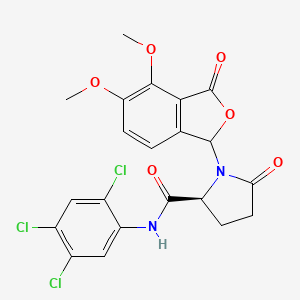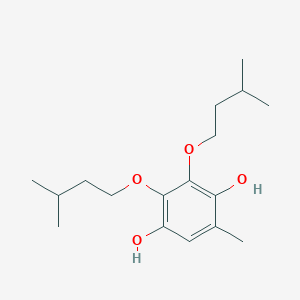![molecular formula C9H12BrNO3 B12631608 3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one CAS No. 922142-87-8](/img/structure/B12631608.png)
3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a bromomethyl group, a hydroxyimino group, and an oxaspiro ring system. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable spirocyclic ketone with bromine and hydroxylamine under controlled conditions. The reaction proceeds through the formation of an intermediate bromomethyl ketone, which is subsequently converted to the hydroxyimino derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, reduced methyl derivatives, and various substituted spirocyclic compounds.
Applications De Recherche Scientifique
3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyimino group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Bromomethyl)spiro[4.4]nonane: Similar spirocyclic structure but lacks the hydroxyimino group.
2-Butyl-1,3-diazaspironon-1-en-4-one hydrochloride: Contains a spirocyclic structure with different functional groups.
Uniqueness
3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one is unique due to the presence of both bromomethyl and hydroxyimino groups, which impart distinct reactivity and binding properties. This makes it a versatile compound for various chemical and biological applications.
Propriétés
Numéro CAS |
922142-87-8 |
|---|---|
Formule moléculaire |
C9H12BrNO3 |
Poids moléculaire |
262.10 g/mol |
Nom IUPAC |
3-(bromomethyl)-9-hydroxyimino-2-oxaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/C9H12BrNO3/c10-5-6-4-9(8(12)14-6)3-1-2-7(9)11-13/h6,13H,1-5H2 |
Clé InChI |
DPEDDWXAUTYRLB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=NO)C2(C1)CC(OC2=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-1,2,4-Triazole-1-acetic acid, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-, methyl ester](/img/structure/B12631534.png)
![N-(Pyridin-2-YL)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B12631539.png)
![1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one](/img/structure/B12631542.png)
![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(3-fluorophenyl)ethan-1-one](/img/structure/B12631543.png)

![(5-chloro-1H-indol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetic acid](/img/structure/B12631564.png)

![[4-(4-methoxyphenyl)-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B12631567.png)

![(3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B12631579.png)
![tert-Butyl[(3-ethynylphenyl)ethynyl]methyl(phenyl)silane](/img/structure/B12631583.png)
![N'-[(tert-butoxy)carbonyl]-1,3-thiazole-5-carbohydrazide](/img/structure/B12631584.png)

